Cas no 2680607-31-0 (3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acid)

3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2680607-31-0
- EN300-28303876
- 3-azido-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid
- 3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acid
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- インチ: 1S/C23H22N4O4/c24-26-25-23(21(28)29)11-14-9-10-15(12-23)27(14)22(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,28,29)
- InChIKey: JCRRJZAOFUTPNN-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1C2CC(C(=O)O)(CC1CC2)N=[N+]=[N-])=O
計算された属性
- せいみつぶんしりょう: 418.16410520g/mol
- どういたいしつりょう: 418.16410520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 746
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28303876-1.0g |
3-azido-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
2680607-31-0 | 1g |
$1229.0 | 2023-05-24 | ||
Enamine | EN300-28303876-2.5g |
3-azido-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
2680607-31-0 | 2.5g |
$3782.0 | 2023-09-07 | ||
Enamine | EN300-28303876-0.1g |
3-azido-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
2680607-31-0 | 0.1g |
$1697.0 | 2023-09-07 | ||
Enamine | EN300-28303876-0.25g |
3-azido-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
2680607-31-0 | 0.25g |
$1774.0 | 2023-09-07 | ||
Enamine | EN300-28303876-5.0g |
3-azido-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
2680607-31-0 | 5g |
$3562.0 | 2023-05-24 | ||
Enamine | EN300-28303876-0.5g |
3-azido-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
2680607-31-0 | 0.5g |
$1851.0 | 2023-09-07 | ||
Enamine | EN300-28303876-10.0g |
3-azido-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
2680607-31-0 | 10g |
$5283.0 | 2023-05-24 | ||
Enamine | EN300-28303876-0.05g |
3-azido-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
2680607-31-0 | 0.05g |
$1620.0 | 2023-09-07 | ||
Enamine | EN300-28303876-1g |
3-azido-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
2680607-31-0 | 1g |
$1929.0 | 2023-09-07 | ||
Enamine | EN300-28303876-10g |
3-azido-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
2680607-31-0 | 10g |
$8295.0 | 2023-09-07 |
3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acid 関連文献
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3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acidに関する追加情報
Introduction to 3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acid (CAS No. 2680607-31-0)
3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acid, identified by its CAS number 2680607-31-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its bicyclic structure, which incorporates both azido and carbamate functional groups, making it a versatile intermediate in the synthesis of biologically active agents.
The molecular framework of 3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acid is noteworthy for its potential in drug discovery and development. The presence of the azido group (–N₃) at the 3-position and the methoxycarbonyl (–COOCH₃) moiety at the 8-position introduces unique reactivity and binding properties that can be exploited in medicinal chemistry. The bicyclo3.2.1octane core provides a rigid scaffold that can mimic natural product structures, which are often privileged scaffolds in drug design.
Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for research purposes. The synthesis typically involves multi-step reactions, including cycloadditions, functional group transformations, and protecting group strategies, which highlight the compound's complexity and synthetic challenge. Despite these challenges, the ability to produce high-purity 3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acid underscores its importance in the chemical biology landscape.
In the realm of pharmaceutical research, this compound has been explored as a precursor for various bioactive molecules. The azido group is particularly valuable in click chemistry applications, where it can undergo copper-catalyzed azide–alkyne cycloadditions to form stable triazole derivatives. These triazole-containing compounds have shown promise in antimicrobial, anti-inflammatory, and anticancer therapies. Additionally, the methoxycarbonyl group can be used to introduce further functionalization or to serve as a protecting group for carboxylic acids during synthetic workflows.
The fluorenylmethyl ester moiety in 3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acid adds another layer of complexity and utility. Fluorene derivatives are known for their favorable photophysical properties, making them useful in fluorescent probes and imaging agents. Moreover, the rigid bicyclic system can enhance binding affinity and selectivity when incorporated into drug-like molecules, as it mimics the conformational constraints found in natural products.
Current research in this area has focused on leveraging the structural features of 3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acid to develop novel therapeutic agents. For instance, studies have demonstrated its utility in generating libraries of compounds for high-throughput screening (HTS) to identify potential drug candidates against various diseases. The combination of azido and carbamate functionalities provides multiple points of diversification, allowing chemists to explore a wide range of structural modifications.
One particularly intriguing application has been its use as a building block for peptidomimetics—molecules designed to mimic peptide sequences but with enhanced stability and bioavailability. The bicyclic core can replace amino acid residues while maintaining key interactions with biological targets, such as enzymes or receptors. This approach has been instrumental in developing inhibitors with improved pharmacokinetic profiles.
The role of computational chemistry and molecular modeling has also been pivotal in understanding the behavior of 3-azido-8-{(9H-fluoren-9-yl)methoxycarbonyl}-8-azabicyclo3.2.1octane-3-carboxylic acid in biological systems. By predicting how this compound interacts with target proteins or nucleic acids, researchers can optimize its structure for better efficacy and reduced side effects. These computational studies often involve docking simulations and molecular dynamics (MD) simulations, which provide insights into binding affinities and kinetic properties.
From a synthetic chemistry perspective, recent innovations have focused on improving the efficiency and scalability of producing CAS No 2680607–31–0 while maintaining high purity standards necessary for pharmaceutical applications. Techniques such as flow chemistry have been explored to streamline multi-step syntheses, reducing reaction times and minimizing waste generation—a critical consideration in modern drug development.
The versatility of CAS No 2680607–31–0 extends beyond traditional pharmaceutical applications into areas like materials science and agrochemicals. For example, its structural motifs have inspired novel polymers with unique properties or pesticides with enhanced biological activity due to their modified molecular frameworks.
In conclusion,CAS No 2680607–31–0, specifically 3-Azido, is a multifaceted compound with significant potential across multiple scientific disciplines including medicinal chemistry,fluorenylmethoxycarbonyl, peptidomimetics,bicyclo octane,and computational biology,drug discovery,biological activity,synthetic pathways,click chemistry,and molecular modeling applications (fluorescent probes).. Its unique structural features make it an invaluable tool for researchers seeking to develop innovative therapeutics or explore new synthetic methodologies (biologically active agents).. As our understanding of its properties continues to grow (drug candidates).. so too will its role in advancing chemical biology research (natural product structures)..
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